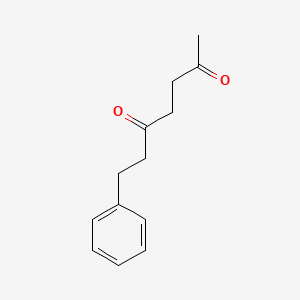
7-Phenylheptane-2,5-dione
Cat. No. B8810877
M. Wt: 204.26 g/mol
InChI Key: QOJXCPCFIDQVJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04035395
Procedure details


67.1 g (0.5 mol) of hydrocinnamaldehyde, 35.1 g (0.5 mol) of methyl vinyl ketone, 13.5 g (0.05 mol) of Cat. 1, 20.2 g (0.2 mol) of triethylamine and 500 ml of ethanol are brought together, in the manner described in Example 1. The product is worked up as described in Example 21. Fractional distillation gives 1-phenyl-heptane-3,6-dione.



Identifiers


|
REACTION_CXSMILES
|
[CH:1](=[O:10])[CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH:11]([C:13]([CH3:15])=[O:14])=[CH2:12].C(N(CC)CC)C>C(O)C>[C:4]1([CH2:3][CH2:2][C:1](=[O:10])[CH2:12][CH2:11][C:13](=[O:14])[CH3:15])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
67.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC1=CC=CC=C1)=O
|
Step Two
|
Name
|
|
|
Quantity
|
35.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)C(=O)C
|
Step Three
|
Name
|
|
|
Quantity
|
20.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Four
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Fractional distillation
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)CCC(CCC(C)=O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

